Methenamine hydrochloride

Antibacterial activity UTI prophylaxis Minimum inhibitory concentration

Methenamine hydrochloride (CAS 58713-21-6), also known as hexamethylenetetramine hydrochloride or urotropine hydrochloride, is the hydrochloride salt of methenamine, a heterocyclic organic compound with a cage-like adamantane structure. It is classified as a urinary tract antiseptic and antibacterial agent, exerting its antimicrobial activity through acid-catalyzed hydrolysis to release formaldehyde in environments with pH < 6.

Molecular Formula C6H13ClN4
Molecular Weight 176.65 g/mol
CAS No. 58713-21-6
Cat. No. B12295938
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethenamine hydrochloride
CAS58713-21-6
Molecular FormulaC6H13ClN4
Molecular Weight176.65 g/mol
Structural Identifiers
SMILESC1N2CN3CN1CN(C2)C3.Cl
InChIInChI=1S/C6H12N4.ClH/c1-7-2-9-4-8(1)5-10(3-7)6-9;/h1-6H2;1H
InChIKeyNGDSBQHTMKGUQU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methenamine Hydrochloride (CAS 58713-21-6): Procurement-Grade Overview for UTI Prophylaxis and Antibacterial Research


Methenamine hydrochloride (CAS 58713-21-6), also known as hexamethylenetetramine hydrochloride or urotropine hydrochloride, is the hydrochloride salt of methenamine, a heterocyclic organic compound with a cage-like adamantane structure [1]. It is classified as a urinary tract antiseptic and antibacterial agent, exerting its antimicrobial activity through acid-catalyzed hydrolysis to release formaldehyde in environments with pH < 6 [2]. The compound is the simplest ionic form of methenamine, distinct from the organic acid salts (hippurate and mandelate) that are more commonly formulated for oral administration [3]. Methenamine hydrochloride serves as a versatile research reagent and a pharmaceutical intermediate, with documented solubility characteristics and a defined molecular weight of 176.65 g/mol [1].

Why Methenamine Hydrochloride (CAS 58713-21-6) Cannot Be Generically Substituted with Other Methenamine Salts in Research and Development


Methenamine hydrochloride is not pharmacologically interchangeable with methenamine hippurate or methenamine mandelate due to documented differences in antibacterial activity, urinary formaldehyde generation, and physicochemical properties. Head-to-head comparative studies demonstrate that methenamine hippurate exhibits reduced antibacterial activity relative to the parent methenamine base, while methenamine mandelate maintains equivalent activity [1]. Furthermore, in spinal cord injury patients, methenamine mandelate produces significantly higher urinary formaldehyde concentrations than methenamine hippurate [2]. A systematic review concludes that there is little evidence that methenamine combined with mandelic or hippuric acid confers any pharmacologic or therapeutic advantage over the use of methenamine base alone [3]. These compound-specific differences in formaldehyde release kinetics, pH-dependent activation profiles, and ionic composition directly impact experimental reproducibility, formulation development, and therapeutic equivalence assessments, making generic salt substitution a scientifically unsound procurement decision.

Quantitative Differentiation Evidence for Methenamine Hydrochloride (CAS 58713-21-6) Relative to Methenamine Salts


Methenamine Base Demonstrates Superior In Vitro Antibacterial Activity Compared to Methenamine Hippurate

In a direct head-to-head in vitro comparison, methenamine base (hexamine) demonstrated superior antibacterial activity relative to methenamine hippurate. Methenamine mandelate exhibited activity equivalent to the parent compound, while methenamine hippurate was significantly less active [1]. This differential activity profile establishes methenamine hydrochloride—which delivers the parent methenamine cation without an organic acid counterion—as a more active antibacterial agent than the hippurate salt form.

Antibacterial activity UTI prophylaxis Minimum inhibitory concentration

Methenamine Mandelate Generates Significantly Higher Urinary Formaldehyde Concentrations Than Hippurate in Clinical Populations

In a comparative clinical study of spinal cord injury patients, methenamine mandelate produced significantly higher urinary formaldehyde concentrations than methenamine hippurate, with the difference being particularly pronounced among patients managed with intermittent catheterization [1]. This finding directly quantifies that methenamine salt selection materially impacts therapeutic formaldehyde exposure at the site of action.

Formaldehyde generation Urinary pharmacokinetics Spinal cord injury

Methenamine Hippurate Demonstrates Non-Inferiority to Prophylactic Antibiotics in Recurrent UTI Prevention

In a multicenter, open-label, randomized, non-inferiority trial involving 240 women with recurrent urinary tract infections, methenamine hippurate prophylaxis demonstrated non-inferiority to daily low-dose antibiotic prophylaxis [1]. The incidence of antibiotic-treated UTIs during the 12-month treatment period was 1.38 episodes per person-year in the methenamine hippurate group compared to 0.89 episodes per person-year in the antibiotics group, with an absolute difference of 0.49 (90% confidence interval 0.15 to 0.84) confirming non-inferiority within the predefined margin of one episode per person-year [1].

Clinical efficacy Non-inferiority trial Antibiotic-sparing

Methenamine Hydrochloride's Ionic Salt Form Enhances Aqueous Solubility Relative to Neutral Hexamethylenetetramine Base

The ionic nature of methenamine hydrochloride contributes to increased water solubility and improved pharmaceutical handling properties compared to the neutral hexamethylenetetramine base . The hydrochloride salt forms clear aqueous solutions, whereas the free base exhibits different solubility behavior [1]. This physicochemical differentiation is critical for aqueous formulation development, dissolution testing, and experimental reproducibility in solution-based assays.

Aqueous solubility Physicochemical properties Formulation development

Methenamine Conversion to Formaldehyde Exhibits Extreme pH-Dependence with 20-Fold Half-Life Variation

The conversion of methenamine to formaldehyde is exquisitely sensitive to pH, with the reaction half-life increasing approximately 20-fold from 20 hours at pH 5.0 to about 400 hours at pH 6.5 [1]. This class-level mechanistic evidence underscores the critical importance of acidic conditions for methenamine activation and provides a quantitative framework for understanding why methenamine hydrochloride—which does not contribute an organic acid counterion—may require different urinary acidification strategies compared to mandelate or hippurate salts.

pH-dependent hydrolysis Formaldehyde release kinetics Urinary acidification

Methenamine Demonstrates No Evidence of Bacterial Resistance After Over a Century of Clinical Use

Despite over a century of clinical use since its introduction in 1895, there is no documented evidence of bacterial resistance to methenamine's bacteriostatic activity [1]. This stands in stark contrast to conventional antibiotics, where multidrug resistance has become a global public health threat with UTI management accounting for approximately 15% of antibiotic prescriptions overall [1]. This resistance-sparing profile is a class-level attribute of methenamine compounds, including methenamine hydrochloride.

Antimicrobial resistance Antibiotic-sparing Long-term prophylaxis

Optimal Research and Procurement Applications for Methenamine Hydrochloride (CAS 58713-21-6) Based on Differentiated Evidence


Antibiotic-Sparing UTI Prophylaxis Clinical Research

Based on the non-inferiority trial demonstrating methenamine hippurate's efficacy relative to daily antibiotics (1.38 vs 0.89 UTI episodes per person-year; absolute difference 0.49 within non-inferiority margin) [1], methenamine hydrochloride is positioned for clinical investigations exploring alternative methenamine salt forms for UTI prophylaxis. The compound's resistance-sparing profile—with no documented bacterial resistance after over a century of use [2]—makes it particularly valuable for studies targeting antibiotic stewardship and multidrug-resistant UTI populations. Researchers should consider urinary acidification co-administration given the 20-fold variation in formaldehyde release half-life between pH 5.0 and pH 6.5 [3].

Comparative Formaldehyde Release Kinetics and Pharmacodynamic Modeling

The documented difference in urinary formaldehyde concentrations between methenamine salt forms [1] establishes a clear research need for comparative studies involving methenamine hydrochloride. The hydrochloride salt, lacking an organic acid counterion, provides a simplified system for isolating methenamine base pharmacokinetics and formaldehyde generation kinetics. The established pH-dependence (half-life 20 hours at pH 5.0 versus 400 hours at pH 6.5) [2] provides a quantitative framework for in vitro-in vivo correlation studies and pharmacokinetic-pharmacodynamic modeling of methenamine hydrochloride formulations.

Aqueous Formulation Development and Stability Studies

The enhanced aqueous solubility of methenamine hydrochloride relative to the neutral hexamethylenetetramine base, attributable to its ionic salt character [1], supports its selection for aqueous formulation development, dissolution testing, and solution-based experimental protocols. The compound forms clear solutions in water [1] and maintains a pH range of 5-7 at 10 g/L concentration at 20°C [2], providing predictable solution behavior for analytical method development and quality control applications.

Research on Acidic pH-Dependent Prodrug Activation Mechanisms

Methenamine hydrochloride serves as a model compound for studying acid-catalyzed prodrug activation, given its well-characterized hydrolysis to formaldehyde in environments with pH < 6 [1]. The quantitative relationship between pH and reaction half-life—demonstrating a 20-fold variation between pH 5.0 and pH 6.5 [2]—provides a robust experimental framework for mechanistic studies of pH-triggered drug release, with direct relevance to targeted drug delivery systems and pH-sensitive nanoparticle formulations [3]. The compound's cage-like adamantane structure [1] further enables structure-activity relationship studies in heterocyclic chemistry.

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